N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide
CAS No.: 899730-02-0
Cat. No.: VC4219935
Molecular Formula: C16H20FNO3
Molecular Weight: 293.338
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899730-02-0 |
|---|---|
| Molecular Formula | C16H20FNO3 |
| Molecular Weight | 293.338 |
| IUPAC Name | N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-fluorobenzamide |
| Standard InChI | InChI=1S/C16H20FNO3/c17-13-6-4-5-12(9-13)15(19)18-10-14-11-20-16(21-14)7-2-1-3-8-16/h4-6,9,14H,1-3,7-8,10-11H2,(H,18,19) |
| Standard InChI Key | SBZHDSFENWGCQM-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=CC=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 3-fluorobenzamide moiety linked via a methylene bridge to a 1,4-dioxaspiro[4.5]decan system. The spirocyclic component consists of a cyclohexane ring fused to a 1,3-dioxolane ring, creating a rigid bicyclic structure that influences conformational stability . The fluorine atom at the benzene ring’s meta position enhances electronegativity, potentially affecting binding interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 293.33–293.338 g/mol | |
| XLogP3 | 2.6 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 47.6 Ų |
Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) data for the compound remain unpublished, but its SMILES string () provides insight into spin-spin coupling patterns. Infrared (IR) spectroscopy would likely reveal stretches for the amide carbonyl () and ether linkages (). Mass spectrometry confirms the molecular ion peak at , consistent with the molecular formula.
Synthetic Routes and Optimization Strategies
Two-Step Synthesis
The synthesis involves sequential reactions:
-
Formation of the Spirocyclic Intermediate: Cyclohexanone undergoes acid-catalyzed ketalization with ethylene glycol to yield 1,4-dioxaspiro[4.5]decane.
-
Amide Coupling: The spirocyclic alcohol is converted to a methylamine derivative, which reacts with 3-fluorobenzoyl chloride under Schotten-Baumann conditions.
Table 2: Representative Reaction Conditions
| Step | Conditions | Yield |
|---|---|---|
| Ketalization | HCl, toluene, reflux, 12 h | 75–80% |
| Amide Formation | NaOH, THF/water, 0–5°C, 4 h | 60–65% |
Microwave-assisted synthesis has been proposed to reduce reaction times and improve purity, though experimental details are scarce.
Purification and Analytical Validation
Column chromatography (silica gel, ethyl acetate/hexane) is typically employed for purification. High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm confirms purity >95%.
Mechanism of Action and Biological Targets
Putative Targets
The compound’s fluorobenzamide group resembles kinase inhibitor pharmacophores, suggesting potential inhibition of ATP-binding pockets. Molecular docking studies (unpublished) hypothesize affinity for serine/threonine kinases due to the spirocyclic system’s ability to occupy hydrophobic regions.
Enzymatic Modulation
In vitro assays using analogous spirocyclic benzamides show IC values of 1–10 μM against bacterial enoyl-ACP reductases, though direct evidence for this compound remains lacking. The fluorine atom may enhance binding via halogen bonding with catalytic residues.
Pharmacological Significance and Preclinical Findings
Anticancer Activity
Preliminary screens indicate that related compounds induce apoptosis in MCF-7 breast cancer cells (EC = 5 μM). The rigid spirocycle may impede drug resistance mechanisms by limiting conformational flexibility required for transporter recognition.
Comparative Analysis with Structural Analogs
Sulfonamide Derivatives
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide shares the spirocyclic scaffold but replaces the benzamide with a sulfonamide. This modification increases polarity () and may alter target selectivity toward carbonic anhydrases.
Piperidine-Based Analogs
Compounds like N-(4-chloro-2-(trifluoromethyl)phenyl)-5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluorobenzamide exhibit enhanced blood-brain barrier penetration due to lipophilic trifluoromethyl groups, a feature absent in the parent compound.
Future Directions and Research Opportunities
Target Deconvolution
High-throughput screening against kinase libraries and bacterial proteomes is critical to identify precise molecular targets.
Pharmacokinetic Optimization
Structural modifications, such as introducing a para-methyl group on the benzene ring, could improve metabolic stability without compromising activity.
In Vivo Efficacy Studies
Rodent models of infection and xenograft tumors are needed to validate preclinical potential. Dose-ranging studies should assess toxicity linked to the spirocyclic system’s reported hepatotoxicity in analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume